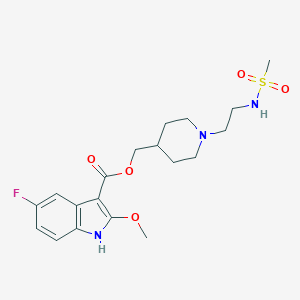

(1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate

Description

This compound is a synthetic small molecule featuring a piperidine ring substituted with a methylsulfonamidoethyl group, linked via a methyl ester to a 5-fluoro-2-methoxyindole scaffold. Its molecular formula is C₁₉H₂₆FN₃O₅S, with a molar mass of 427.49 g/mol . Key physical properties include a melting point of 118–120°C, moderate aqueous solubility (~14 mg/mL at 60°C), and stability under refrigeration (2–8°C) . Synonyms include GR125487 sulfamate, indicating prior pharmacological evaluation .

Properties

IUPAC Name |

[1-[2-(methanesulfonamido)ethyl]piperidin-4-yl]methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O5S/c1-27-18-17(15-11-14(20)3-4-16(15)22-18)19(24)28-12-13-5-8-23(9-6-13)10-7-21-29(2,25)26/h3-4,11,13,21-22H,5-10,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPCCAYAIDNNJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(N1)C=CC(=C2)F)C(=O)OCC3CCN(CC3)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144625-67-2 | |

| Record name | GR 125487 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144625672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GR 125487 involves multiple steps, starting with the preparation of the core indole structure. The key steps include:

Formation of the indole core: This is typically achieved through a Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions.

Introduction of the fluoro and methoxy groups: These groups are introduced through electrophilic aromatic substitution reactions.

Formation of the piperidine ring: This involves the reaction of a suitable amine with a cyclic ketone.

Attachment of the sulfamate group: This is achieved through the reaction of the amine with sulfamic acid

Industrial Production Methods

Industrial production of GR 125487 follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and optimization of purification processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

GR 125487 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the molecule.

Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce or replace functional groups on the molecule

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions

Major Products

The major products formed from these reactions include various derivatives of GR 125487 with modified functional groups, which can be used to study the structure-activity relationship of the compound .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to this indole derivative exhibit potential anticancer properties. The indole structure is known for its role in various bioactive compounds, including those that inhibit tumor growth. Studies have shown that derivatives of indole can interfere with cancer cell proliferation and induce apoptosis in malignant cells .

Neurological Disorders

The piperidine moiety is associated with various central nervous system (CNS) activities, including anxiolytic and antidepressant effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial in treating conditions like depression and anxiety .

Antimicrobial Properties

Some studies suggest that sulfonamide derivatives possess antimicrobial activity. The presence of the methylsulfonamido group may contribute to this property, making the compound a potential candidate for developing new antibiotics or antifungal agents .

Case Study 1: Anticancer Effects

A study published in a peer-reviewed journal demonstrated that a related compound inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The mechanism was attributed to the compound's ability to activate specific apoptotic pathways while downregulating anti-apoptotic proteins .

Case Study 2: Neuropharmacological Evaluation

In another investigation, a series of piperidine derivatives were evaluated for their effects on anxiety-like behaviors in animal models. The results indicated that modifications to the piperidine ring significantly impacted the anxiolytic efficacy, suggesting that similar modifications to our target compound could yield beneficial effects in managing anxiety disorders .

Mechanism of Action

GR 125487 exerts its effects by selectively binding to and antagonizing the 5-HT4 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in various physiological processes, including cognition, gastrointestinal motility, and mood regulation. By blocking the activation of this receptor, GR 125487 can inhibit the downstream signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several indole- and piperidine-based derivatives, differing in substituents and biological targets. Key comparisons include:

Functional Group Impact

- AB668's bulkier group may enhance kinase selectivity .

- Ester Groups : The target compound’s methyl ester contrasts with AB668’s isobutyl ester , influencing solubility and metabolic stability. Methyl esters are typically more prone to hydrolysis, impacting bioavailability .

- Linker Diversity : AB668’s triazole linker introduces rigidity compared to the target compound’s flexible ethyl-piperidine chain, possibly affecting conformational binding to enzymes .

Biological Activity

The compound (1-(2-(methylsulfonamido)ethyl)piperidin-4-yl)methyl 5-fluoro-2-methoxy-1H-indole-3-carboxylate , also known by its CAS number 144625-67-2 , is a synthetic derivative featuring both piperidine and indole moieties. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C19H26FN3O5S

- Molar Mass : 427.49 g/mol

- Density : 1.313 g/cm³ (predicted)

- Melting Point : 118-120 °C

- Boiling Point : 613.4 °C (predicted)

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes.

- Receptor Interactions :

- Enzyme Inhibition :

Anticancer Activity

Research has demonstrated that derivatives of indole compounds often exhibit anticancer properties. For instance, compounds similar to this one have been shown to induce apoptosis in cancer cells through mitochondrial pathway activation and caspase activation .

| Compound | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| GR125487 | TK-10 | 1.0 ± 0.6 | Induces cell death markers |

| TPP+-C10 | HT-29 | 1.0 ± 0.7 | Alters mitochondrial membrane potential |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that it may exhibit moderate activity against various bacterial strains, potentially through disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Study on Antitumor Activity

In a recent study, a series of indole derivatives were tested for their antitumor efficacy against human cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a therapeutic agent in oncology .

Evaluation of Antimicrobial Properties

Another investigation focused on the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at concentrations lower than those required for cytotoxicity in mammalian cells, highlighting its therapeutic window for potential use as an antibiotic .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound, particularly addressing steric hindrance at the piperidin-4-ylmethyl position?

Methodological Answer:

Key steps include:

- Intermediate purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates (e.g., piperidinylmethyl precursors) .

- Reaction conditions : Reflux in acetic acid with sodium acetate (3–5 hours) to facilitate condensation reactions, as demonstrated for analogous indole-carboxylate derivatives .

- Steric mitigation : Introduce bulky groups (e.g., methylsulfonamidoethyl) early in the synthesis to minimize steric clashes during later coupling steps. Evidence from similar piperidine-based syntheses suggests pre-functionalization of the piperidine ring before indole coupling .

Basic: Which analytical techniques are most robust for confirming structural integrity and purity?

Methodological Answer:

- HPLC : Use a mobile phase of methanol/sodium acetate buffer (65:35, pH 4.6) with sodium 1-octanesulfonate for ion-pairing, as validated for structurally complex heterocycles .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns, referencing protocols for indole-3-carboxylates .

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the piperidine and indole moieties .

Advanced: How can researchers design in vitro studies to evaluate metabolic stability, given the 5-fluoro and 2-methoxy substituents?

Methodological Answer:

- Liver microsome assays : Incubate the compound with human liver microsomes (HLMs) in PBS (pH 7.4) at 37°C, monitoring depletion via LC-MS/MS. Fluorine substituents may reduce CYP450-mediated oxidation, while methoxy groups could enhance solubility but slow hydrolysis .

- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites. Compare with fluorinated indole derivatives, where defluorination is a common degradation pathway .

Advanced: What computational approaches are suitable for predicting binding interactions with biological targets (e.g., kinases)?

Methodological Answer:

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions between the indole-3-carboxylate moiety and ATP-binding pockets of kinases. Parameterize the methylsulfonamidoethyl group for hydrogen bonding .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity, referencing studies on ethyl indole-carboxylates .

- MD simulations : Run 100-ns trajectories in explicit solvent to assess conformational stability of the piperidine ring in binding sites .

Advanced: How should structure-activity relationship (SAR) studies be structured to identify critical substituents?

Methodological Answer:

- Analog design : Systematically vary substituents:

- Replace 5-fluoro with chloro or hydrogen to assess halogen dependence .

- Modify the methoxy group to ethoxy or hydroxyl to study steric/electronic effects .

- Biological testing : Screen analogs against target panels (e.g., kinase inhibition assays), using IC50 values to correlate substituents with potency. Patents for similar indole-piperidine hybrids suggest trifluoromethyl or difluoro substitutions enhance activity .

Advanced: How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) and logP (shake-flask method) to assess bioavailability discrepancies. Fluorine’s electronegativity may improve membrane permeability but increase plasma binding .

- Tissue distribution studies : Use radiolabeled compound (e.g., ³H or ¹⁴C) in rodent models to quantify accumulation in target organs vs. plasma .

- Metabolite interference : Test major metabolites (synthesized separately) for off-target activity, as seen in fluorophenyl-indole analogs .

Advanced: What crystallographic methods are recommended for elucidating the compound’s 3D structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., DMF/ethanol) and solve structures using SHELX. For piperidine-containing compounds, disorder in the ring is common; apply restraints during refinement .

- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to confirm bulk phase purity .

Basic: What safety protocols are critical during handling and synthesis?

Methodological Answer:

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., acetic acid) .

- PPE : Wear nitrile gloves, goggles, and lab coats. Avoid skin contact with intermediates (e.g., sulfonamides), which may exhibit sensitization potential .

- Waste disposal : Segregate halogenated waste (from fluorine/methoxy groups) and neutralize acidic byproducts before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.